molecular formula C4H5Cl3 B14727702 1,3-Dichloro-2-chloromethylpropene CAS No. 13245-65-3

1,3-Dichloro-2-chloromethylpropene

Cat. No.: B14727702
CAS No.: 13245-65-3
M. Wt: 159.44 g/mol
InChI Key: HPBWGILCMWDPPJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-chloromethylpropene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of multiple chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-chloromethylpropene can be synthesized through the chlorination of propene derivatives. One common method involves the reaction of 1,3-dichloroacetone with a chlorinating agent under controlled conditions . The reaction typically requires a catalyst to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-chloromethylpropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with thiols can produce thioether compounds .

Scientific Research Applications

1,3-Dichloro-2-chloromethylpropene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-chloromethylpropene involves its reactivity with nucleophiles and electrophiles. The presence of multiple chlorine atoms makes it highly reactive, allowing it to form new bonds with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-chloromethylpropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

13245-65-3

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,3-dichloro-2-(chloromethyl)prop-1-ene

InChI

InChI=1S/C4H5Cl3/c5-1-4(2-6)3-7/h1H,2-3H2

InChI Key

HPBWGILCMWDPPJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=CCl)CCl)Cl

Origin of Product

United States

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